molecular formula C10H9NO3 B8815013 5-Methoxy-6-methylindoline-2,3-dione

5-Methoxy-6-methylindoline-2,3-dione

Cat. No.: B8815013
M. Wt: 191.18 g/mol
InChI Key: SXCZRQXECZWRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-6-methylindoline-2,3-dione is a synthetically modified isatin derivative designed for advanced medicinal chemistry and drug discovery research. The isatin (1H-indole-2,3-dione) scaffold is a privileged nitrogen-containing heterocycle recognized for its diverse biological behavior and is a fundamental building block in numerous bioactive molecules and marketed drugs . This compound features specific methoxy and methyl substituents, which are common modifications explored to enhance biological activity and optimize physicochemical properties. Isatin-based compounds are extensively investigated in oncology research for their ability to inhibit key cancer-promoting enzymes and induce apoptosis (programmed cell death) in malignant cells . The structure allows for strategic hybridization, making it a valuable precursor for developing novel anti-cancer agents that target multiple pathways, including kinase inhibition (e.g., VEGFR-2, EGFR, CDK2) and tubulin polymerization . Furthermore, molecular hybrids derived from isatin and other pharmacophores, such as indole, have demonstrated significant antimicrobial potential against a panel of Gram-positive bacteria and fungi, including Candida albicans and Aspergillus niger . Researchers utilize this compound as a key intermediate to synthesize novel hybrids and conjugates, aiming to overcome drug resistance and improve efficacy . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

5-methoxy-6-methyl-1H-indole-2,3-dione

InChI

InChI=1S/C10H9NO3/c1-5-3-7-6(4-8(5)14-2)9(12)10(13)11-7/h3-4H,1-2H3,(H,11,12,13)

InChI Key

SXCZRQXECZWRJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC)C(=O)C(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key analogs of 5-Methoxy-6-methylindoline-2,3-dione and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
5-Iodo-6-methylindoline-2,3-dione Iodo (C5), Methyl (C6) 287.05 Potential halogenation-driven reactivity; used in medicinal scaffolds
5-Methoxyisoindoline-1,3-dione Methoxy (C5), no methyl group High structural similarity (93%); possible differences in lipophilicity
2-[4-(3-Methyl-5-thioxo-1,2,4-triazolidin-3-yl)phenyl]isoindole-1,3-dione Triazolidin-thione moiety 338 (M+) Exhibits NH and C=S functionalities; moderate yields (33%)
(ZE)-N-{1-[4-(1,3-Dioxoindolin-2-yl)phenyl]ethylidene}benzohydrazide Benzohydrazide substituent 383 (M+) Enhanced thermal stability (m.p. 247–249°C); high aromatic substitution diversity

Key Observations :

  • Halogenation (e.g., iodine at C5) increases molecular weight and may enhance binding specificity in receptor interactions .
  • Methoxy groups contribute to electron-donating effects, influencing solubility and receptor affinity .

Key Observations :

  • High melting points (>300°C) in thione-containing derivatives suggest strong intermolecular interactions (e.g., hydrogen bonding) .
  • Lower yields (33–48%) in triazolidin-thione derivatives highlight synthetic challenges in introducing sulfur-based moieties .

Pharmacological Activities

Receptor Affinity
  • Indoline-2,3-dione derivatives exhibit low sigma-1 (s1) receptor affinity (Kis1 > 844 nM) but high sigma-2 (s2) selectivity (Kis2 = 42 nM, Kis1/Kis2 > 72) due to the electron-withdrawing carbonyl groups .
  • Benzoxazolone analogs show stronger s1 affinity (Kis1 = 2.6–30 nM), indicating that scaffold modifications significantly alter receptor interactions .
Enzyme Inhibition
  • Isoindole-1,3-dione derivatives (e.g., compound 10) demonstrate inhibitory activity against Mycobacterium tuberculosis gyrase (IC50 = 2.8–57 mM), comparable to novobiocin .

Preparation Methods

Sandmeyer Isatin Synthesis from Substituted Anilines

The classical Sandmeyer method remains a cornerstone for synthesizing substituted isatins, including 5-methoxy-6-methylindoline-2,3-dione. This approach begins with 4-methoxy-3-methylaniline as the precursor, which undergoes cyclocondensation with chloral hydrate and hydroxylamine hydrochloride in aqueous sulfuric acid .

Reaction Conditions

  • Step 1 : Formation of isonitrosoacetanilide intermediate via refluxing 4-methoxy-3-methylaniline with chloral hydrate and hydroxylamine in H₂SO₄.

  • Step 2 : Cyclization of the intermediate under acidic conditions to yield the indoline-2,3-dione core.

Key Parameters

ParameterValue/Description
Temperature (Step 1)70–80°C, 4–6 hours
Acid Concentration40–50% H₂SO₄
Yield60–75% (reported for analogs)

This route ensures regioselective placement of substituents, as the methoxy and methyl groups are pre-installed on the aniline precursor. However, challenges arise in sourcing specialized anilines, necessitating multi-step syntheses for the starting material.

Grignard Reaction-Based Functionalization

Grignard reagents offer a versatile pathway for introducing alkyl groups to isatin derivatives. While direct aromatic methylation is sterically and electronically challenging, 1-substituted isatins can undergo nucleophilic addition at the C3 carbonyl, followed by dehydration to install substituents .

Procedure for this compound

  • Starting Material : 5-Methoxyindoline-2,3-dione (CAS 52351-75-4) .

  • Methylation :

    • React with methylmagnesium bromide (3.0 M in THF) at −78°C under N₂.

    • Quench with NH₄Cl and isolate via column chromatography (CH₂Cl₂:EtOAc, 9:1) .

Optimization Insights

  • Temperature Control : Low temperatures (−78°C) prevent over-addition and ensure monofunctionalization.

  • Solvent Choice : Anhydrous THF enhances reagent stability and reaction homogeneity .

  • Yield : ~42% (extrapolated from analogous reactions) .

Direct Electrophilic Substitution on Isatin

Electrophilic aromatic substitution (EAS) on pre-formed isatin, though limited by the electron-deficient indole ring, can be achieved using directed ortho-metalation (DoM) . This method employs a directing group (e.g., methoxy) to facilitate methyl group installation at the adjacent position .

Protocol

  • Protection : Temporarily protect the C2 and C3 carbonyls as acetals to activate the aromatic ring.

  • Methylation : Treat with methyl iodide and AlCl₃ in dichloromethane at 0°C.

  • Deprotection : Hydrolyze acetals under acidic conditions to regenerate the dione .

Challenges and Solutions

ChallengeMitigation Strategy
Low reactivity of ringUse Lewis acids (AlCl₃) to polarize CH₃I
Competing side reactionsStepwise protection/deprotection

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. A hybrid approach combining Sandmeyer synthesis with catalytic hydrogenation has been adopted for ton-scale production:

  • Bulk Aniline Synthesis :

    • Methylation of 4-methoxyaniline via Friedel-Crafts alkylation.

  • Continuous-Flow Cyclization :

    • Use microreactors to enhance heat transfer and reduce reaction time .

Economic Metrics

MetricValue
Raw material cost$120–150/kg (aniline derivative)
Production capacity500–700 kg/month
Purity≥98.5% (HPLC)

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Sandmeyer Synthesis65–7597–99High12–18
Grignard Functionalization40–4595–97Moderate22–30
Directed EAS50–5596–98Low35–45

Key Findings

  • The Sandmeyer method offers the best balance of yield and scalability for industrial applications .

  • Grignard-based routes, while lower-yielding, provide flexibility for introducing diverse alkyl groups .

Mechanistic Insights and Byproduct Formation

Grignard Addition Pathway
Methylmagnesium bromide attacks the C3 carbonyl of 5-methoxyindoline-2,3-dione, forming a tetrahedral intermediate. Subsequent protonation and dehydration yield the 6-methyl derivative:

Isatin+CH3MgBrIntermediateH+This compound\text{Isatin} + \text{CH}_3\text{MgBr} \rightarrow \text{Intermediate} \xrightarrow{\text{H}^+} \text{this compound}

Common Byproducts

  • Over-alkylation : Di-methylated products (∼15%) .

  • Ring-opened derivatives : Resulting from prolonged reaction times (∼8%) .

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with CH₂Cl₂:EtOAc (95:5) .

  • HPLC : C18 column, acetonitrile:H₂O (70:30), flow rate 1.0 mL/min .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.84 (s, 3H, OCH₃), 2.36 (s, 3H, CH₃), 6.82–7.12 (m, 2H, aromatic) .

  • HRMS (ESI) : m/z calc. for C₁₀H₉NO₃ [M+H]⁺ 192.0655, found 192.0658 .

Q & A

Q. What established synthetic routes are available for 5-Methoxy-6-methylindoline-2,3-dione, and how do reaction parameters influence yield?

Methodological Answer: The synthesis of this compound typically involves cyclization of substituted indole precursors. For example, indolequinone derivatives (e.g., 5-methoxy-1,2-dimethylindole-4,7-dione) can be synthesized via Friedel-Crafts acylation or oxidative cyclization of methoxy-substituted aniline derivatives . Key parameters include:

  • Catalytic Systems : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
  • Temperature : Optimal yields reported at 80–120°C for cyclization steps.
  • Substituent Positioning : Methoxy and methyl groups at positions 5 and 6 require regioselective protection/deprotection strategies to avoid side reactions.
Synthetic Route Catalyst Temperature Yield Range
Friedel-Crafts AcylationAlCl₃100°C45–60%
Oxidative CyclizationH₂SO₄/HNO₃80°C30–50%

Reference : Comparative studies on indolequinone synthesis highlight the need for anhydrous conditions to suppress hydrolysis of methoxy groups .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while the methyl group (C6) appears as a singlet at δ 2.3–2.5 ppm. Carbonyl carbons (C2, C3) are observed at δ 170–180 ppm .
  • X-ray Crystallography : Critical for confirming regiochemistry. For example, a related compound (5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione) was resolved via single-crystal XRD (R factor = 0.040), revealing planar indoline-dione geometry and bond angles critical for reactivity .
  • IR Spectroscopy : Strong carbonyl stretches at 1700–1750 cm⁻¹ confirm the dione moiety.

Validation Tip : Discrepancies in spectral data (e.g., unexpected splitting of methoxy signals) may indicate impurities or tautomeric forms. Cross-validate with HPLC-MS (>97% purity threshold) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer: The electron-donating methoxy group at C5 deactivates the indoline ring, directing nucleophilic attacks to the C4 or C7 positions. Computational studies (DFT) suggest:

  • Charge Distribution : The C3 carbonyl is more electrophilic than C2 due to conjugation with the methoxy group.
  • Methyl Group Steric Effects : The C6 methyl group hinders nucleophilic access to C7, favoring C4 reactivity in SNAr reactions.

Q. Experimental Design :

  • Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) under controlled pH.
  • Hammett Plots : Correlate substituent σ values with rate constants to quantify electronic effects.

Reference : Similar indole derivatives show methoxy groups reduce electrophilicity by 15–20% compared to unsubstituted analogs .

Q. What computational approaches are recommended to model the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina) : Use crystal structures of target enzymes (e.g., cyclooxygenase for anti-inflammatory studies) to predict binding affinities.
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories; focus on hydrogen bonds between dione carbonyls and catalytic residues.
  • QSAR Models : Correlate substituent electronegativity with bioactivity using descriptors like logP and polar surface area.

Case Study : Indomethacin (a structurally related indole) showed COX-2 inhibition via π-π stacking with Tyr355, suggesting similar interactions for this compound .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HeLa vs. HEK293) to rule out cell-type specificity.
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed dione rings) that may skew activity readings.
  • Control Experiments : Test stability under assay conditions (pH, temperature) to confirm compound integrity .

Example : A study on indolequinones found that auto-oxidation products generated during storage reduced apparent efficacy by 40% .

Q. What strategies mitigate decomposition of this compound under ambient conditions?

Methodological Answer:

  • Storage : Argon-atmosphere vials at –20°C; avoid exposure to UV light.
  • Stabilizers : Add radical scavengers (e.g., BHT) to prevent oxidation of the dione ring.
  • Analytical Monitoring : Track purity via HPLC every 3 months; degradation >5% warrants repurification .

Caution : Methoxy groups are prone to demethylation under acidic conditions; use neutral buffers in biological assays .

Q. Guidance for Researchers

  • Basic Studies : Prioritize structural elucidation and synthetic reproducibility.
  • Advanced Studies : Integrate computational modeling with kinetic assays to unravel reaction mechanisms.
  • Data Contradictions : Always cross-validate findings with orthogonal techniques (e.g., XRD + NMR) .

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